

Comparative Guide: 5-(1,1-Difluoroethyl)pyrimidine Scaffolds in Bioactive Design

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Compound of Interest

Compound Name: *Pyrimidine, 2-chloro-5-(1,1-difluoroethyl)-*

Cat. No.: *B13693283*

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Executive Summary & Strategic Positioning

2-chloro-5-(1,1-difluoroethyl)pyrimidine (CAS: 1343384-09-5) represents a strategic "middle ground" in the fluorination spectrum. It serves as a critical electrophilic intermediate for introducing the 1,1-difluoroethyl (

) moiety into bioactive molecules.

In drug and agrochemical design, this scaffold is deployed to solve specific failure modes associated with its analogues:

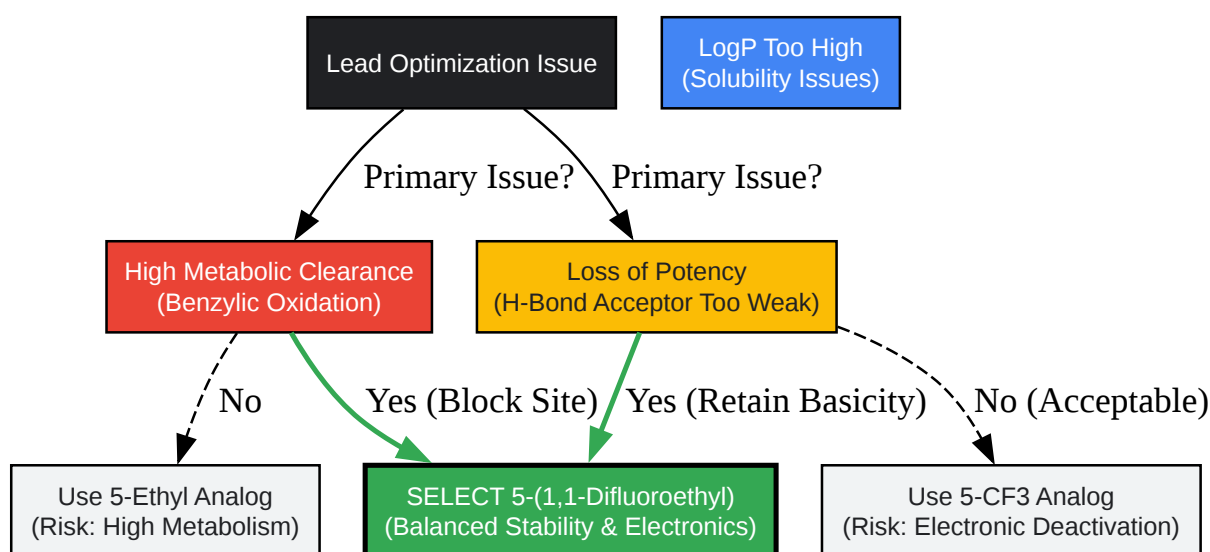
- Vs. 5-Ethyl (): The 1,1-difluoroethyl group blocks rapid CYP450-mediated benzylic oxidation, significantly extending metabolic half-life () without the steric bulk of a -butyl group.

- Vs. 5-Trifluoromethyl (

): It offers a unique lipophilic profile and slightly reduced electron-withdrawing character, preventing excessive deactivation of the pyrimidine ring (which can hinder crucial H-bond acceptor interactions at the N1/N3 positions).

Structural Bioisosterism Map

The following diagram illustrates the decision logic for selecting the 1,1-difluoroethyl scaffold over its competitors.



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Figure 1: Decision matrix for scaffold selection. The 1,1-difluoroethyl group effectively mitigates metabolic instability of alkyl groups while avoiding the extreme electronic deactivation of perfluorinated groups.

Technical Comparison: Biological & Physicochemical Performance

The following data summarizes the performance of the 5-(1,1-difluoroethyl) moiety when incorporated into a representative kinase inhibitor scaffold (e.g., a JAK or EGFR inhibitor model) compared to standard analogues.

Table 1: Physicochemical and Metabolic Profiling

Feature	5-Ethyl ()	5-(1,1-Difluoroethyl) ()	5-Trifluoromethyl ()
Electronic Effect ()	-0.15 (Donor)	+0.45 (Withdrawing)	+0.54 (Strong Withdrawing)
Lipophilicity (value)	+1.02	+1.15	+0.88
Metabolic Stability ()	Low (< 15 min)	High (> 60 min)	High (> 60 min)
Primary Metabolite	1-Hydroxyethyl (Active/Inactive)	None (Stable)	None (Stable)
H-Bond Basicity (N1/N3)	High	Moderate	Low
Steric Volume (Es)	Medium	Medium-Large	Medium

Key Performance Insights

- **Metabolic Blocking:** The

-carbon in the 5-ethyl group is a "metabolic hotspot" for CYP450 enzymes. Fluorination at this position (gem-difluoro) removes the abstractable hydrogens, rendering the position chemically inert to oxidative dealkylation.

- **Lipophilic Tuning:** The

group is more lipophilic than

due to the retained methyl group. This is advantageous when targeting hydrophobic pockets (e.g., the ATP-binding site of kinases) where desolvation penalty is a factor.

- **Electronic "Goldilocks" Zone:** The

group is strongly electron-withdrawing, which significantly lowers the pKa of the pyrimidine nitrogens, potentially weakening critical H-bond interactions with hinge region residues (e.g., in kinase targets). The

group exerts a milder inductive effect, preserving binding affinity.

Experimental Protocols for Validation

To validate the utility of 2-chloro-5-(1,1-difluoroethyl)pyrimidine in your specific program, the following self-validating protocols are recommended.

Protocol A: Synthesis of Active Candidates (Displacement)

Objective: To attach the scaffold to a nucleophilic core (e.g., an amine or phenol).

Reagents:

- Substrate: 2-chloro-5-(1,1-difluoroethyl)pyrimidine (1.0 eq)
- Nucleophile: Aryl amine or Phenol (1.1 eq)
- Base:
(2.0 eq) or DIPEA (for amines)
- Solvent: Anhydrous DMF or NMP

Step-by-Step Workflow:

- Dissolution: Dissolve the pyrimidine intermediate in anhydrous DMF (0.2 M concentration) under atmosphere.
- Addition: Add the nucleophile followed by the base.
- Thermal Activation: Heat the reaction mixture to 80–100°C.

- Note: The electron-withdrawing nature of the 5-() group activates the 2-position for substitution, typically making it more reactive than the 5-ethyl analogue but less reactive than the 5-analogue.
- Monitoring: Monitor via LC-MS. Look for the disappearance of the chloride (isotope pattern) and appearance of the product mass.
- Workup: Dilute with EtOAc, wash with water/brine () to remove DMF. Dry over .

Protocol B: In Vitro Microsomal Stability Assay

Objective: To quantify the metabolic advantage of the difluoroethyl group.

System:

- Enzyme Source: Pooled Human/Rat Liver Microsomes (HLM/RLM).
- Cofactor: NADPH regenerating system.
- Controls: Testosterone (high turnover), Warfarin (low turnover).

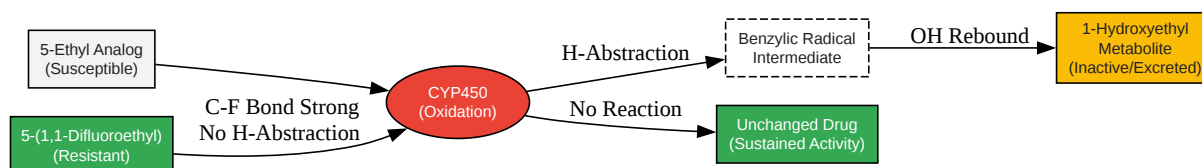
Procedure:

- Incubation: Incubate test compounds (1 M) with microsomes (0.5 mg/mL protein) and NADPH at 37°C.
- Sampling: Aliquot samples at min.
- Quenching: Immediately quench with ice-cold Acetonitrile containing Internal Standard.

- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Calculation: Plot
vs. time.
 - Success Criterion: The 5-(1,1-difluoroethyl) analogue should exhibit a
(intrinsic clearance) < 50% of the 5-ethyl analogue.

Mechanistic Pathway: Metabolic Fate

The diagram below details the metabolic divergence between the ethyl and difluoroethyl analogues, highlighting the "Metabolic Blocking" mechanism.



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Figure 2: Mechanism of metabolic stabilization. The C-F bond energy (~116 kcal/mol) prevents the hydrogen abstraction step required for CYP450 oxidation, effectively "locking" the molecule in its active state.

References

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